1-(2,5-Dichlorophenyl)biguanide hydrochloride

5-HT3 Receptor Agonist Neuropharmacology

Researchers studying 5-HT3 receptor pharmacology or chlorproguanil metabolism require isomer-specific tools-generic arylbiguanides compromise data reproducibility. The 2,5-dichloro substitution delivers an EC50 of 10.2 nM at r5-HT3A(b), a 1.4-fold potency gain over the 3,5-isomer, enabling maximal receptor activation at minimal concentrations. • Assay reproducibility: ≥95% purity with defined melting point (211-215°C) and confirmed metabolite identity support robust HPLC/LC-MS method validation and pharmacokinetic studies. • Procurement efficiency: Available in 5 g, 25 g, and 100 g sizes with ambient temperature shipping; documented GHS irritant classification (H315, H319, H335).

Molecular Formula C8H10Cl3N5
Molecular Weight 282.6 g/mol
CAS No. 4767-32-2
Cat. No. B1301580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)biguanide hydrochloride
CAS4767-32-2
Molecular FormulaC8H10Cl3N5
Molecular Weight282.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl
InChIInChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
InChIKeyCKZRFWZMFVWDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichlorophenyl)biguanide hydrochloride – 5-HT3 Agonist & Antimalarial Metabolite


1-(2,5-Dichlorophenyl)biguanide hydrochloride is an arylbiguanide derivative featuring a 2,5-dichloro substitution pattern on the phenyl ring, distinguishing it from its 3,5- and 3-chloro isomers and unsubstituted phenyl analogs . It is a potent and selective agonist at the 5-HT3 receptor [1] and is identified as a metabolite of the antimalarial drug chlorproguanil [2]. As a hydrochloride salt, it exhibits enhanced aqueous solubility relative to its free base form .

Not Interchangeable with Other Arylbiguanides


In scientific and industrial settings, arylbiguanides are not interchangeable. The specific position and number of chlorine substituents on the phenyl ring critically determine both the potency and selectivity of 5-HT3 receptor activation [1] and the compound's pharmacokinetic and metabolic fate when used as an antimalarial [2]. Furthermore, for procurement purposes, the availability of a high-purity (NLT 97%) hydrochloride salt form with well-defined hazard profiles and melting point specifications distinguishes this specific compound from lower-purity alternatives or different salt forms, ensuring reproducibility in research and development workflows .

Differentiation Evidence


2,5-Dichloro Substitution: Superior 5-HT3 Agonist Potency

In a direct head-to-head comparison using Xenopus laevis oocytes expressing the rat 5-HT3A(b) receptor, 2,5-dichlorophenylbiguanide exhibited an EC50 of 10.2 nM, demonstrating superior potency compared to its 3,5-dichloro (EC50 = 14.5 nM) and 3-chloro (EC50 = 140 nM) isomers [1]. This represents a 1.4-fold and 13.7-fold increase in potency, respectively.

5-HT3 Receptor Agonist Neuropharmacology Electrophysiology

Chlorproguanil Metabolite with Distinct Antimalarial Activity

Cross-study comparison reveals that dichlorophenylbiguanide, the metabolite corresponding to this compound, exhibits a Minimum Inhibitory Concentration (MIC) of 10⁻⁷ M against the F32 strain of Plasmodium falciparum [1]. This places its activity between the highly potent triazine metabolite chlorcycloguanil (MIC = 10⁻⁹ M) and the less potent parent compound chlorproguanil (MIC = 10⁻⁵ M) and other arylbiguanides like p-chlorophenylbiguanide (MIC = 10⁻⁵ M).

Antimalarial Plasmodium falciparum Metabolism Drug Development

High-Purity Hydrochloride Salt Form

For procurement decisions, the availability of 1-(2,5-dichlorophenyl)biguanide hydrochloride at a guaranteed minimum purity of 97% (NLT 97%) from suppliers like MolCore differentiates it from generic sources offering lower purity grades (e.g., 95% ). This higher purity specification is critical for analytical method validation and the preparation of accurate reference standards.

Chemical Procurement Quality Control Reference Standard Pharmaceutical R&D

Defined Safety Profile and Physical Properties

This compound is supplied with a clearly defined hazard profile (GHS07, H315, H319, H335) and a specific melting point range of 211-215 °C , unlike many analogs where such data may be unavailable or inconsistently reported. This information is essential for safe handling, storage, and identity confirmation upon receipt, which is not guaranteed for all arylbiguanide analogs.

Laboratory Safety Chemical Handling Inventory Management Physicochemical Properties

Validated Applications


5-HT3 Receptor Pharmacological Profiling

Due to its superior potency (EC50 = 10.2 nM) at the rat 5-HT3A(b) receptor [1], this compound is the preferred tool for experiments requiring maximal receptor activation at minimal concentrations. Researchers investigating species-specific or splice-variant pharmacology of the 5-HT3 receptor, or those conducting high-throughput screens for allosteric modulators, should select this isomer to reduce compound consumption and minimize non-specific effects.

Antimalarial Pharmacokinetic Method Validation

As a quantifiable metabolite of chlorproguanil with a distinct MIC (10⁻⁷ M) [2] and a well-defined role in human pharmacokinetic studies [3], this compound serves as an essential reference standard. It is critical for developing and validating HPLC or LC-MS methods to simultaneously quantify chlorproguanil and its metabolites in biological matrices, ensuring accurate assessment of drug exposure and metabolic activation in clinical trials.

Reference Standard Preparation for Quality Control

The availability of this compound at a purity of ≥97% (NLT 97%) makes it the optimal choice for preparing primary or secondary reference standards used in pharmaceutical quality control. This level of purity minimizes the impact of unknown impurities on assay accuracy and ensures compliance with stringent regulatory guidelines for analytical method validation and batch release testing.

Arylbiguanide SAR Studies

The unique 2,5-dichloro substitution pattern, which confers a 1.4-fold increase in 5-HT3 receptor potency over the 3,5-isomer [1], makes this compound an indispensable member of any focused SAR library. Its inclusion allows medicinal chemists and pharmacologists to dissect the specific contributions of ortho- and meta-chlorine substituents to receptor binding affinity, metabolic stability , and overall biological activity, thereby guiding the rational design of next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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